molecular formula C12H10O B15146430 7-Methylnaphthalene-1-carbaldehyde CAS No. 63409-06-3

7-Methylnaphthalene-1-carbaldehyde

Katalognummer: B15146430
CAS-Nummer: 63409-06-3
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: KPTJFNWVWKKZHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methylnaphthalene-1-carbaldehyde is an organic compound belonging to the naphthalene family It consists of a naphthalene ring system with a methyl group at the 7th position and an aldehyde group at the 1st position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylnaphthalene-1-carbaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 7-methylnaphthalene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the oxidation of 7-methylnaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions are optimized to achieve high yields and purity of the desired aldehyde product.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Methylnaphthalene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed:

    Oxidation: 7-Methylnaphthalene-1-carboxylic acid.

    Reduction: 7-Methylnaphthalene-1-methanol.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

7-Methylnaphthalene-1-carbaldehyde has found applications in several scientific research areas:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 7-Methylnaphthalene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the naphthalene ring system can interact with hydrophobic regions of biological molecules, influencing their activity and stability.

Vergleich Mit ähnlichen Verbindungen

    Naphthalene-1-carbaldehyde: Lacks the methyl group at the 7th position, resulting in different chemical properties and reactivity.

    7-Methylnaphthalene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

Eigenschaften

CAS-Nummer

63409-06-3

Molekularformel

C12H10O

Molekulargewicht

170.21 g/mol

IUPAC-Name

7-methylnaphthalene-1-carbaldehyde

InChI

InChI=1S/C12H10O/c1-9-5-6-10-3-2-4-11(8-13)12(10)7-9/h2-8H,1H3

InChI-Schlüssel

KPTJFNWVWKKZHP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=CC=C2C=O)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.